molecular formula C7H3Br2NO B3274228 4,7-Dibromofuro[3,2-c]pyridine CAS No. 603301-06-0

4,7-Dibromofuro[3,2-c]pyridine

Cat. No.: B3274228
CAS No.: 603301-06-0
M. Wt: 276.91 g/mol
InChI Key: UXHCRGKENKASLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,7-Dibromofuro[3,2-c]pyridine is a brominated heterocyclic compound featuring a fused furan-pyridine core. Bromine substitutions at the 4- and 7-positions likely enhance its electron-withdrawing character, influencing reactivity, photophysical behavior, and biological activity. Such dibromo-substituted heterocycles are often intermediates in pharmaceutical and materials chemistry due to their versatility in cross-coupling reactions, such as Suzuki-Miyaura couplings, which enable further functionalization .

Properties

IUPAC Name

4,7-dibromofuro[3,2-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2NO/c8-5-3-10-7(9)4-1-2-11-6(4)5/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXHCRGKENKASLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC2=C1C(=NC=C2Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Dibromofuro[3,2-c]pyridine typically involves the bromination of furo[3,2-c]pyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions to achieve selective bromination at the desired positions .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent, and brominating agent concentration to ensure high yield and purity of the product .

Mechanism of Action

The mechanism of action of 4,7-Dibromofuro[3,2-c]pyridine depends on its application:

Comparison with Similar Compounds

Structural and Photophysical Properties

Furo[3,2-c]pyridine derivatives exhibit diverse photophysical behaviors depending on substitution patterns and conjugation extent. Key comparisons include:

Compound Substituents Absorption λ (nm) Emission λ (nm) Stokes Shift (nm) Key Observations
Monovalent compound 8 Undisclosed 250 None N/A No emission due to non-radiative decay
N-oxide 19 N-oxide group 250 388 138 Enhanced emission from N-oxide moiety
Divalent compound 15 Fully conjugated 298 Not reported Less pronounced Red-shifted absorption due to conjugation
Divalent compound 16 Spacer-connected 247 344 97 Shorter absorption than 15
Bifuro derivative 20 Two fused aromatic units 322 374 52 Partial overlap of aromatic units
4,7-Dibromo-[1,2,5]thiadiazolo[3,4-c]pyridine Br at 4,7 (thiadiazolo core) Not reported Not reported N/A High reactivity in nucleophilic substitutions

Key Insights :

  • Bromine substitutions (as in 4,7-dibromo analogs) are expected to red-shift absorption compared to non-halogenated derivatives due to electron-withdrawing effects.
  • Bifuro derivatives like 20 show extended conjugation, but steric hindrance may limit planarity.

Key Insights :

  • Halogenation (e.g., Cl or Br) enhances antimicrobial potency compared to phenyl groups, likely due to increased electrophilicity.
  • Metal complexes (e.g., Cu(II)) show improved efficacy, suggesting coordination plays a role in bioactivity.

Biological Activity

4,7-Dibromofuro[3,2-c]pyridine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique bicyclic structure that includes both furan and pyridine rings. The presence of bromine atoms at the 4 and 7 positions enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound is believed to arise from its ability to interact with various molecular targets within cells. The halogen atoms can facilitate binding through halogen bonding or other non-covalent interactions, which may influence enzyme activity or receptor binding. This mechanism is crucial for its pharmacological effects.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in treating infections.
  • Anticancer Properties : Some derivatives of furo[3,2-c]pyridine have shown promise in inhibiting cancer cell proliferation. The specific mechanisms remain under investigation but may involve apoptosis induction or cell cycle arrest.
  • Neuroprotective Effects : Certain studies indicate potential neuroprotective effects, suggesting that it could play a role in treating neurodegenerative diseases.

Research Findings and Case Studies

Recent studies have provided insights into the biological activity of this compound:

  • Antimicrobial Studies : A study evaluated the antimicrobial efficacy of various furo[3,2-c]pyridine derivatives against common pathogens. The results indicated that some derivatives exhibited significant inhibitory effects against bacterial strains such as Staphylococcus aureus and Escherichia coli.
    CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
    This compoundS. aureus32 µg/mL
    E. coli64 µg/mL
  • Anticancer Activity : In vitro assays demonstrated that this compound derivatives significantly reduced the viability of cancer cell lines such as HeLa and MCF-7. The study attributed this effect to the induction of apoptosis through caspase activation.
    • Case Study : A recent publication highlighted a derivative's ability to inhibit tumor growth in xenograft models by targeting specific oncogenic pathways.
  • Neuroprotective Studies : Research focused on neuroprotective effects showed that certain derivatives could reduce oxidative stress markers in neuronal cell cultures exposed to neurotoxins.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,7-Dibromofuro[3,2-c]pyridine
Reactant of Route 2
4,7-Dibromofuro[3,2-c]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.